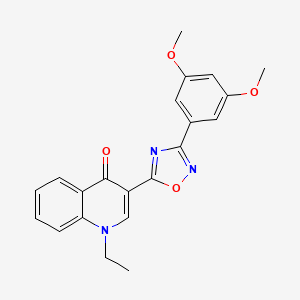

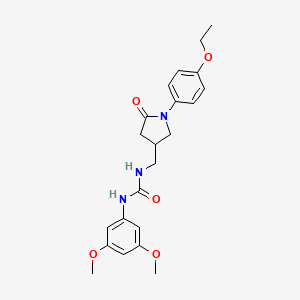

![molecular formula C24H19ClN2O5S B3004159 2-[3-(苯磺酰基)-6-氯-4-氧代喹啉-1-基]-N-(3-甲氧基苯基)乙酰胺 CAS No. 866725-31-7](/img/structure/B3004159.png)

2-[3-(苯磺酰基)-6-氯-4-氧代喹啉-1-基]-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide" is a complex molecule that appears to be related to various quinoline derivatives synthesized for potential pharmacological applications. Although the exact compound is not described in the provided papers, similar compounds with quinoline cores have been synthesized and characterized for their potential use as antibacterial agents and anticonvulsants.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that may include the formation of intermediate compounds. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline involved a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Similarly, a sequence of reactions involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline was used to create novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with antibacterial properties . These methods suggest that the synthesis of the compound would likely require careful selection of starting materials and catalysts to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques. For example, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry . The crystal structure of related acetamido compounds revealed specific interplanar angles between amide groups and the presence of both classical N-H...O hydrogen bonds and non-standard C-H...O hydrogen bonds, which contribute to the stability and conformation of the molecules . These findings indicate that a detailed molecular structure analysis of the compound would likely reveal important conformational and bonding characteristics that could influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be influenced by the functional groups attached to the core structure. The presence of a benzenesulfonyl group, a chloro substituent, and an acetamide moiety in the compound of interest suggests that it may undergo reactions typical of these functional groups, such as nucleophilic substitution or condensation reactions. The specific reactivity would depend on the overall molecular context and the presence of other reactive sites within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The orthorhombic crystalline system of a related compound suggests that the compound may also exhibit crystallinity, which could affect its solubility and formulation as a pharmaceutical agent . The presence of hydrogen bonds and hydrophobic areas in the crystal structures of acetamido compounds indicates that these molecules may have distinct solvation and interaction properties in biological systems . These properties are crucial for the pharmacokinetics and pharmacodynamics of potential drug candidates.

科学研究应用

结构方面和性质

研究探索了含酰胺的异喹啉衍生物的结构方面,强调了它们根据与矿物酸的相互作用形成凝胶或晶体固体的能力。这些化合物因其荧光特性而受到研究,这些特性在主客体复合物中可以显着增强,表明在传感、成像或光学器件的材料科学中具有潜在的应用 (Karmakar et al., 2007).

合成路线和表征

已经报道了相关化合物(如N-(4-氯-3-氰基-7-乙氧基喹啉-6-基)乙酰胺)的有效合成路线的开发,展示了生产这些化合物的具有成本效益且可扩展的过程。这项研究为有机合成领域做出了贡献,提供了对复杂分子合成的见解 (Mao et al., 2012).

抗菌活性

研究还集中在喹唑啉酮衍生物的合成和抗菌评价上,表明这些化合物有可能作为开发新型抗菌剂的基础。此类研究对于解决抗生素耐药性的持续挑战和对新治疗方案的需求至关重要 (Habib et al., 2012).

非线性光学性质

已经对具有2-甲氧基-5-{4-氧代-2-[(E)-2-(4-磺酰胺基苯基)乙烯基-3,4-二氢喹唑啉-3-基]苯-1-磺酰胺结构的化合物的非线性光学性质进行了研究。这些研究揭示了此类化合物在光限制应用中的潜力,突出了它们在光子技术材料开发中的重要性 (Ruanwas et al., 2010).

放射调节作用

已经对带有苯磺酰胺部分的喹唑啉酮衍生物的放射调节作用进行了研究,结果表明这些化合物具有作为抗氧化剂和放射保护剂的潜力。这项研究与减少辐射引起的损害特别相关,这与癌症治疗和放射防护有关 (Soliman et al., 2020).

属性

IUPAC Name |

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5S/c1-32-18-7-5-6-17(13-18)26-23(28)15-27-14-22(33(30,31)19-8-3-2-4-9-19)24(29)20-12-16(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPRNIUBMJADGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

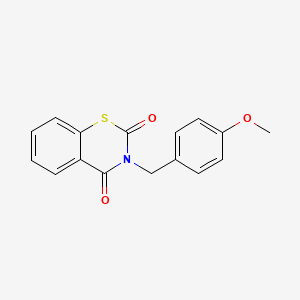

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

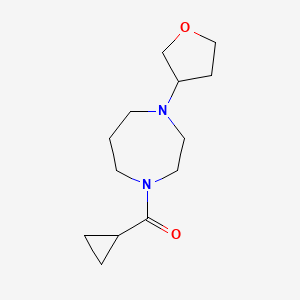

![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)

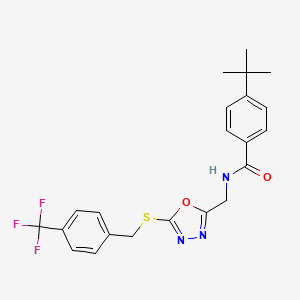

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)

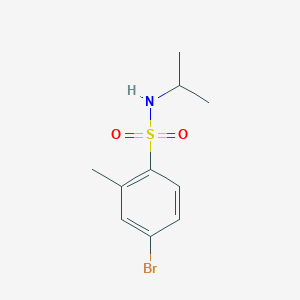

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)

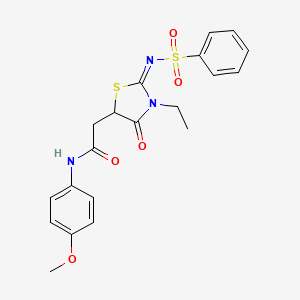

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)